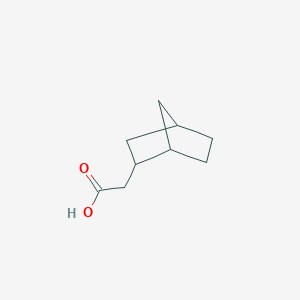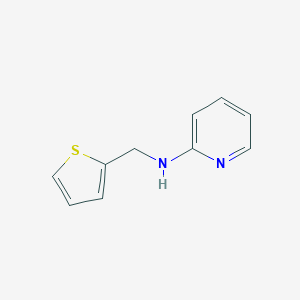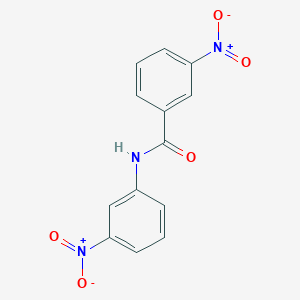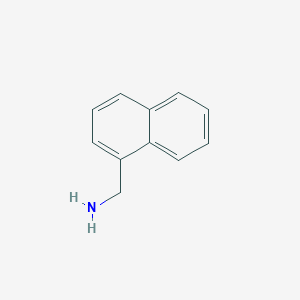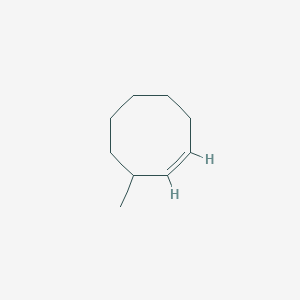
3-Methylcyclooctene
Descripción general
Descripción
3-Methylcyclooctene is a chemical compound with the molecular formula C9H16 . It is also known by other names such as (1Z)-3-Methylcyclooctene, (Z)-Cyclooctene, 3-methyl, and others . The CAS Registry Number for this compound is 13152-05-1 .
Molecular Structure Analysis
The molecular structure of 3-Methylcyclooctene consists of a cyclooctene ring with a methyl group attached to one of the carbons . The exact structure can be viewed using specific chemical software or online databases .Physical And Chemical Properties Analysis
3-Methylcyclooctene has a molecular weight of 124.2233 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Photoisomerization Studies : 3-Methylcyclooctene has been used to study the effects of methylation on the photochemical behavior of cyclooctene. Research has shown that methylation influences the strain in the (E)-isomer and affects the photoisomerization process (Tsuneishi, Inoue, Hakushi, & Tai, 1993).
Combustion and Pyrolysis : Studies on the pyrolysis and combustion of methylcyclohexane, a related compound, provide insights into the combustion chemistry of larger cycloalkanes and practical fuels. This has implications for the development of kinetic models in fuel surrogates (Wang, Ye, Yuan, Zhang, Wang, Cheng, Zhang, & Qi, 2014).
Polymerization Processes : 3-Methylcyclooctene has been used in studies of ring-opening polymerization of unsaturated alicyclic compounds, contributing to the understanding of polymer chemistry and offering methods for synthesizing alternating terpolymers (Calderon, Ofstead, & Judy, 1967).
Ethylene Response Inhibition : Research has also investigated the use of compounds like 3-Methylcyclopropene (a structurally related compound) in inhibiting ethylene responses, with potential applications in the preservation of fruits and vegetables (Sisler, Serek, Dupille, & Goren, 1999).
Metathesis Polymerization : Studies have explored the regio- and stereoselective ring-opening metathesis polymerization of 3-substituted cyclooctenes, including 3-Methylcyclooctene. This research contributes to the field of materials science and the development of low-density polyethylenes (Kobayashi, Pitet, & Hillmyer, 2011).
Wastewater Treatment Studies : The degradation of nitrogenous heterocyclic compounds like 3-Methylindole in wastewater has been examined, which is relevant for the treatment of industrial wastewater (He, Wang, & Wang, 2022).
Catalyst Development : Research has been conducted on Ni/Al2O3 catalysts and their activity in dehydrogenation of methylcyclohexane for hydrogen production, which is related to the applications of cycloalkanes like 3-Methylcyclooctene in energy and fuel industries (Yolcular & Olgun, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
(1Z)-3-methylcyclooctene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h5,7,9H,2-4,6,8H2,1H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAAJKEQOXIML-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/1CCCCC/C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclooctene | |
CAS RN |
13152-05-1 | |
| Record name | NSC120745 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



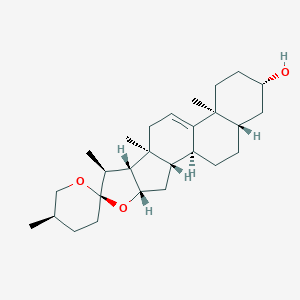
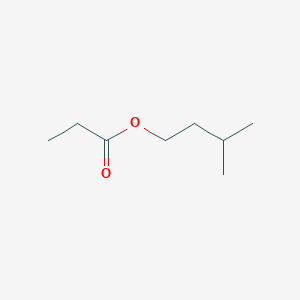
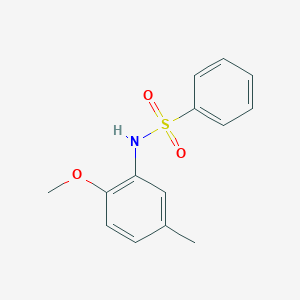

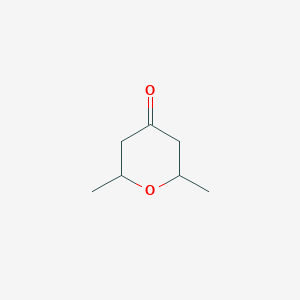
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
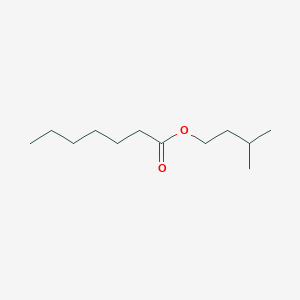
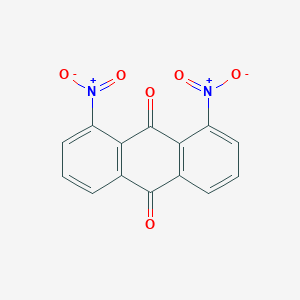
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
